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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo pharmacokinetics of DS-1205,

a novel, specific, and orally bioavailable small-molecule inhibitor of the AXL receptor tyrosine

kinase.[1][2][3] DS-1205 has been developed to address acquired resistance to epidermal

growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer

(NSCLC).[1][2][4] This document summarizes key findings from preclinical and clinical studies,

detailing experimental methodologies, pharmacokinetic data, and the underlying mechanism of

action.

Mechanism of Action: Overcoming TKI Resistance
In NSCLC patients with activating EGFR mutations, the initial efficacy of TKIs is often limited by

the development of acquired resistance.[1][2] One key mechanism for this resistance is the

upregulation of the AXL receptor tyrosine kinase, which provides a "bypass" signal for tumor

cell survival and proliferation despite EGFR inhibition.[4][5] DS-1205 targets this pathway by

potently inhibiting AXL phosphorylation.[5] Preclinical studies have shown that DS-1205 can

delay the onset of resistance and restore the antitumor activity of EGFR TKIs when used in

combination.[1][4]
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Caption: AXL signaling as a bypass mechanism for EGFR-TKI resistance and the inhibitory

action of DS-1205.

Preclinical In Vivo Studies
In preclinical xenograft models of human EGFR-mutant NSCLC, DS-1205 demonstrated

significant antitumor activity.[1][4]

Combination Therapy: In a mouse xenograft model using HCC827 EGFR-mutant NSCLC

cells, combination treatment with DS-1205b and an EGFR-TKI (erlotinib or osimertinib)

significantly delayed the onset of tumor resistance compared to TKI monotherapy.[4]

Restoration of Sensitivity: DS-1205b was also shown to restore the antitumor activity of

erlotinib in tumors that had already developed resistance.[4]

Dose-Dependent Activity: The effect of DS-1205b in delaying tumor volume increase was

observed to be dose-dependent in an osimertinib acquired resistance model.[5]
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These preclinical findings provided a strong rationale for investigating DS-1205 in a clinical

setting to prolong the therapeutic benefits of EGFR TKIs.[4]

Clinical Pharmacokinetics: Phase 1 First-in-Human
Study
A first-in-human, multicenter, open-label Phase 1 study (NCT03599518) was conducted to

evaluate the safety, tolerability, and pharmacokinetics of DS-1205c in combination with

gefitinib.[1][2]

Study Population: The study enrolled 20 Japanese patients with metastatic or unresectable

EGFR-mutant NSCLC whose tumors had progressed during treatment with EGFR-TKIs.[1]

[2]

Study Design: The trial followed a dose-escalation design. Patients first received DS-1205c

monotherapy for a 7-day safety monitoring period, followed by combination therapy with DS-
1205c and gefitinib (250 mg once daily) administered in 21-day cycles.[1][2]

Dose Cohorts: Patients received DS-1205c at doses ranging from 200 mg to 1200 mg,

administered twice daily (BID).[1][2]

Pharmacokinetic Analysis: Plasma concentrations of DS-1205a (the free form of DS-1205c)

and gefitinib were analyzed.[1] Pharmacokinetic parameters were calculated using non-

compartmental analysis.[1] Key parameters measured for DS-1205a included:

Cmax: Maximum plasma concentration.

Tmax: Time to reach maximum plasma concentration.

AUC: Area under the plasma concentration–time curve (specifically AUC10h and AUC8h

at different time points).

Ctrough: Trough plasma concentration.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b1192654?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31497246/
https://www.benchchem.com/product/b1192654?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10067098/
https://pubmed.ncbi.nlm.nih.gov/36621830/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10067098/
https://pubmed.ncbi.nlm.nih.gov/36621830/
https://www.benchchem.com/product/b1192654?utm_src=pdf-body
https://www.benchchem.com/product/b1192654?utm_src=pdf-body
https://www.benchchem.com/product/b1192654?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10067098/
https://pubmed.ncbi.nlm.nih.gov/36621830/
https://www.benchchem.com/product/b1192654?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10067098/
https://pubmed.ncbi.nlm.nih.gov/36621830/
https://www.benchchem.com/product/b1192654?utm_src=pdf-body
https://www.benchchem.com/product/b1192654?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10067098/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10067098/
https://www.benchchem.com/product/b1192654?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10067098/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Enrollment
(EGFR-mutant NSCLC,
Post-TKI Progression)

Cycle 0 (7 days)
DS-1205c Monotherapy

(200-1200 mg BID)

Dose Escalation Cohorts Cycle 1 onwards (21-day cycles)
DS-1205c + Gefitinib (250 mg QD)

Begin Combination PK & Safety Analysis
(Cmax, Tmax, AUC, Ctrough)

During Cycles Determine Recommended
Dose (RP2D)

Click to download full resolution via product page

Caption: Workflow of the Phase 1 clinical trial for DS-1205c in combination with gefitinib.

The clinical study revealed that the plasma concentrations and pharmacokinetic parameters of

DS-1205a (the free form of DS-1205c) were not affected by the concomitant administration of

gefitinib.[1][2] This suggests a lack of significant drug-drug interaction at the pharmacokinetic

level between DS-1205c and gefitinib.

The table below outlines the pharmacokinetic parameters that were evaluated for DS-1205a

during both monotherapy and combination therapy across different dose cohorts.

Parameter
Cycle 0
(Monotherapy)

Cycles 1 & 2
(Combination
Therapy)

Dose Cohorts (DS-
1205c BID)

Cmax Day 1, Day 7 Day 1
Cohort 1: 200 mg

(n=5)

Tmax Day 1, Day 7 Day 1
Cohort 2: 400 mg

(n=4)

AUC
AUC10h (Day 1, Day

7)

AUC8h/AUC10h (Day

1)

Cohort 3: 800 mg

(n=6)

Ctrough Day 7 Day 1 Cohort 4 & 5

Data derived from the

Phase 1 study of DS-

1205c with gefitinib.[1]

Safety and Tolerability
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In the Phase 1 trial, DS-1205c was generally safe and well-tolerated at all dose levels.[1][2]

Common Adverse Events: The most frequently observed treatment-emergent adverse

events (TEAEs) were increased aspartate aminotransferase (35%), increased alanine

aminotransferase (30%), maculo-papular rash (30%), and diarrhea (25%).[1][2]

Serious Adverse Events: No serious TEAEs were reported.[1][2]

Recommended Dose: Based on the overall safety profile, 800 mg BID was established as

the recommended dose for dose-expansion cohorts of DS-1205c in combination with

gefitinib.[1][2]

Conclusion
The in vivo pharmacokinetic profile of DS-1205, characterized through comprehensive

preclinical and clinical evaluation, supports its development as a combination therapy to

overcome EGFR-TKI resistance. Key findings indicate that DS-1205 is an orally bioavailable

AXL inhibitor that does not exhibit significant pharmacokinetic interactions with gefitinib. The

Phase 1 clinical data established a favorable safety and tolerability profile, identifying a

recommended dose for further studies. These results underscore the potential of DS-1205 to

prolong the therapeutic benefits for patients with EGFR-mutant NSCLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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